REACTION_CXSMILES
|
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:8](N(CCO)CCO)=[O:9].[C]=O>>[CH:1]1([NH:7][CH:8]=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |^3:16|
|
Name
|
|
Quantity
|
198 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
399 g
|
Type
|
reactant
|
Smiles
|
C(=O)N(CCO)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at a temperature of 150° to 155° C.
|
Type
|
CUSTOM
|
Details
|
the contents of the autoclave were removed
|
Type
|
DISTILLATION
|
Details
|
distilled at 15 mm Hg
|
Type
|
CUSTOM
|
Details
|
This corresponds to yield of 100%
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)NC=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |